4-クロロ-N-(5-((フェニルスルホニル)メチル)-1,3,4-オキサジアゾール-2-イル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

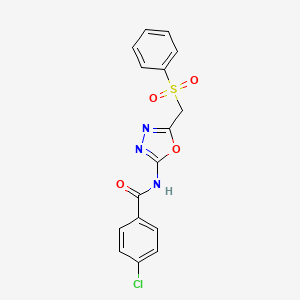

4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chloro group and a 1,3,4-oxadiazole ring, which is further functionalized with a phenylsulfonylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

科学的研究の応用

Antimicrobial Activity

Oxadiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

- In a study involving a series of oxadiazole derivatives, compounds were screened against mycobacterial, bacterial, and fungal strains. The results demonstrated that many derivatives exhibited comparable or superior activity to standard antibiotics such as isoniazid and ciprofloxacin .

- The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the oxadiazole ring could enhance antimicrobial efficacy. For example, substituents on the phenyl group significantly influenced activity against Gram-positive bacteria and fungi .

Anticancer Potential

Recent studies have also highlighted the potential of 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide as an anticancer agent.

Case Study: Evaluation of Anticancer Activity

- A study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity by inducing apoptosis in cancer cells .

- Mechanistic studies suggested that these compounds may target specific pathways involved in cell proliferation and survival, making them candidates for further development as anticancer therapeutics .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have additional therapeutic applications due to its unique chemical structure.

Potential Applications:

- Anti-inflammatory Activity: Some oxadiazole derivatives have shown promise in reducing inflammation in preclinical models. This suggests that 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide could be explored for anti-inflammatory properties.

- Analgesic Effects: Preliminary studies indicate that certain oxadiazole compounds may possess analgesic properties, warranting further investigation into their pain-relieving potential .

Summary of Research Findings

The following table summarizes key findings related to the applications of 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide:

作用機序

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in acetonitrile and chloroform suggests that it may have good bioavailability .

Result of Action

Some oxadiazole derivatives have shown promising anticancer activity, suggesting that this compound may also have potential therapeutic effects .

準備方法

The synthesis of 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with appropriate reagents to form the 1,3,4-oxadiazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion of intermediates to the final product.

化学反応の分析

4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

類似化合物との比較

Similar compounds to 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide include other benzamide derivatives and oxadiazole-containing molecules. For example:

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl and sulfonamide groups but differs in the heterocyclic ring structure.

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This derivative contains a cinnamamide moiety and a similar sulfonyl group, highlighting the versatility of sulfonamide chemistry.

The uniqueness of 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

生物活性

4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C14H13ClN4O3S

- Molecular Weight : 344.79 g/mol

- CAS Number : Not specified in the sources.

The presence of the oxadiazole ring is significant for its biological activity, as this moiety is known to enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including compounds similar to 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide, exhibit promising anticancer properties. For example, a related compound was shown to inhibit RET kinase activity, which is crucial in various cancers. The inhibition was assessed using ELISA-based kinase assays and demonstrated moderate to high potency against cancer cell lines .

The proposed mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival. The oxadiazole moiety may interact with cellular targets leading to apoptosis in cancer cells. In vitro studies have shown that these compounds can significantly reduce cell viability in RET-driven tumors .

Case Study 1: RET Kinase Inhibition

In a study evaluating the efficacy of various benzamide derivatives as RET kinase inhibitors, it was found that compounds containing the oxadiazole structure exhibited strong inhibition of RET activity both at the molecular and cellular levels. The study highlighted that one specific derivative led to a significant reduction in tumor growth in xenograft models .

Case Study 2: Neuroleptic Activity

Another area of investigation includes the neuroleptic potential of benzamide derivatives. Research has demonstrated that certain benzamide compounds exhibit antipsychotic effects comparable to established medications like haloperidol. The structure-activity relationship (SAR) analysis indicated that modifications at the benzamide core can enhance receptor affinity and efficacy .

Comparative Analysis of Biological Activity

特性

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c17-12-8-6-11(7-9-12)15(21)18-16-20-19-14(24-16)10-25(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPAUHPOGOIFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。